4-[(4-Methylbenzyl)oxy]aniline
Description
Contextualization within Aromatic Ether and Aniline (B41778) Chemistry
Aromatic ethers are characterized by an oxygen atom connected to an aryl group and another organic substituent. The ether linkage in 4-[(4-Methylbenzyl)oxy]aniline imparts a degree of chemical stability. researchgate.net Aromatic ethers are prevalent in natural products and pharmaceuticals. The reactivity of the aromatic ring can be influenced by the ether group, which is an activating group, directing electrophilic substitution to the ortho and para positions.
Anilines, or aromatic amines, are compounds where an amino group is attached to a benzene (B151609) ring. byjus.com The amino group is also an activating group and directs ortho- and para- substitution. manac-inc.co.jpnoaa.gov However, anilines are generally weak bases due to the delocalization of the nitrogen's lone pair of electrons into the aromatic ring. noaa.gov The presence of the aniline moiety in this compound provides a site for a variety of chemical transformations, including diazotization, acylation, and alkylation.
Significance of the Substituted Benzyl (B1604629) Ether and Aniline Moieties in Molecular Design
The benzyl group, C6H5CH2–, is a common protecting group for alcohols and amines in organic synthesis due to its relative stability and the ease of its removal under various conditions. wikipedia.org The substituted benzyl ether in this compound, specifically the 4-methylbenzyl group, can influence the molecule's properties. The methyl group is electron-donating, which can affect the reactivity of the aromatic ring. The benzyl ether moiety is a key structural element in a range of bioactive molecules and pharmaceuticals. researchgate.netnih.gov
The aniline moiety is a crucial component in many drug-like compounds and is known for its ability to interact with biological targets. researchgate.net However, the aniline group can sometimes lead to metabolic instability or toxicity. Therefore, medicinal chemists often explore modifications of the aniline structure to optimize a compound's pharmacological profile, including its bioavailability, solubility, and receptor selectivity. nih.gov The design of new molecules often involves the strategic inclusion or modification of aniline and its derivatives to achieve desired biological activities. acs.orgnih.gov
Detailed Research Findings
Recent research has highlighted the utility of this compound as a precursor in the synthesis of more complex heterocyclic systems. For instance, it has been used in the synthesis of benzohydrazide (B10538) derivatives. In one study, 4-[(4-Methylbenzyl)oxy]benzohydrazide was synthesized by reacting the corresponding ethyl ester with hydrazine (B178648) hydrate. nih.gov This benzohydrazide was then further reacted with thiophene-2-carbaldehyde (B41791) to form a hydrazone derivative. nih.gov X-ray crystallography studies of these compounds revealed detailed insights into their molecular and supramolecular structures, which are governed by hydrogen-bonding interactions. nih.gov
The synthesis of biphenyl (B1667301) derivatives, which are important scaffolds in medicinal chemistry and materials science, can also involve aniline derivatives. rsc.org Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for creating carbon-carbon bonds and can be employed with precursors derived from anilines. rsc.org
Structure
3D Structure
Properties
IUPAC Name |
4-[(4-methylphenyl)methoxy]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-11-2-4-12(5-3-11)10-16-14-8-6-13(15)7-9-14/h2-9H,10,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DORZLRPJJUIPGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches to 4 4 Methylbenzyl Oxy Aniline and Its Structural Analogues
Established Synthetic Pathways to the Core Benzyl (B1604629) Ether Aniline (B41778) Structure
The construction of the fundamental 4-[(4-Methylbenzyl)oxy]aniline framework primarily relies on two key chemical transformations: the formation of the ether linkage and the generation of the aniline moiety.
Etherification Reactions for O-Alkylation
The ether bond in this compound is typically forged through O-alkylation, most commonly via the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide. In the context of synthesizing the target molecule, this translates to the reaction of 4-aminophenol (B1666318) with 4-methylbenzyl chloride.
A common laboratory-scale synthesis involves refluxing 4-aminophenol with 4-methylbenzyl chloride in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone. umich.edu The base deprotonates the phenolic hydroxyl group of 4-aminophenol, forming the more nucleophilic phenoxide ion, which then attacks the electrophilic benzylic carbon of 4-methylbenzyl chloride, displacing the chloride and forming the desired ether linkage. To prevent the competing N-alkylation of the amino group, it can be protected, for instance, by converting it to an anilide. google.com
Phase-transfer catalysis can also be employed to facilitate the etherification reaction, particularly when dealing with reactants with different solubilities. google.com This technique uses a phase-transfer catalyst to shuttle the phenoxide ion from an aqueous or solid phase into an organic phase containing the alkyl halide, thereby increasing the reaction rate.
The table below summarizes a typical etherification reaction for the synthesis of a benzyloxyaniline derivative.
| Reactants | Reagents | Conditions | Product |
| 4-Aminophenol, 4-Methylbenzyl chloride | K2CO3, Acetone | Reflux | This compound |
Amination Strategies for Aniline Formation
The aniline functional group is a crucial component of the target molecule. A primary route to its formation is the reduction of a corresponding nitro compound. For the synthesis of this compound, this would involve the reduction of a precursor like 2-[(4-methylbenzyl)oxy]-4-nitroaniline. chemdiv.com
A classic and effective method for this transformation is the use of a metal catalyst, such as tin (Sn), in the presence of a strong acid like hydrochloric acid (HCl). chemguide.co.uk This reaction, known as the Bechamp reduction, is a well-established industrial process for the production of anilines. The nitro group is reduced to an amino group in a multi-step process involving the transfer of electrons from the metal. researchgate.net
More modern and milder reduction methods are also available. Catalytic hydrogenation using transition metals like palladium (Pd), platinum (Pt), or nickel (Ni) on a carbon support is a widely used technique. rsc.org These reactions are typically carried out under a hydrogen atmosphere and offer high yields and cleaner reaction profiles. For instance, a Ni/NiO composite has been shown to be an effective heterogeneous catalyst for the one-pot reductive amination of carbonyl compounds with nitroarenes. rsc.org
Direct C-H amination strategies are also emerging as a more atom-economical approach to aniline synthesis, aiming to directly introduce an amino group onto an aromatic ring. researchgate.net However, the reduction of nitroaromatics remains a more common and well-understood method for preparing aniline and its derivatives.
The table below outlines the key steps in a typical aniline formation via nitro group reduction.
| Starting Material | Reagents | Key Transformation | Product |
| 2-[(4-methylbenzyl)oxy]-4-nitroaniline | Sn, HCl or H2, Pd/C | Reduction of nitro group | This compound |
Advanced Synthetic Approaches to Functionalized Derivatives
Beyond the synthesis of the core structure, significant research has focused on developing advanced methods to create functionalized derivatives of this compound, enabling the exploration of their properties in various applications.
Palladium-Catalyzed Coupling Reactions in Derivative Synthesis
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of complex organic molecules, including derivatives of 4-(benzyloxy)aniline. nih.gov The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, is particularly relevant for the synthesis of aniline derivatives. nih.govnih.gov This reaction allows for the coupling of an amine with an aryl halide or pseudohalide, providing a versatile method for introducing the aniline moiety or for further functionalizing the aromatic ring. The development of sophisticated phosphine (B1218219) ligands has been crucial in expanding the scope and efficiency of these reactions, enabling the coupling of even sterically hindered substrates. ua.edu
These coupling reactions are instrumental in creating derivatives with diverse substituents on the aromatic rings, which is essential for structure-activity relationship studies in medicinal chemistry and materials science. acs.org For example, Suzuki and Sonogashira couplings can be used to introduce new carbon-carbon bonds, leading to biphenyl (B1667301) or alkyne-substituted analogues. nih.gov
The table below provides an overview of how palladium-catalyzed coupling can be used to synthesize a functionalized biphenyl derivative.
| Reactants | Catalyst System | Reaction Type | Product |
| 4-Bromo-N-((R)-1-phenylethyl)-2-(4-((2-methylpentyl)oxy)phenyl)acetamide, 4-Propylphenylboronic acid | Palladium catalyst, Ligand, Base | Suzuki Coupling | Biphenyl analogue |
Multicomponent Reaction Protocols for Complex Architectures
Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules in a single step from three or more starting materials. univpancasila.ac.id These reactions are increasingly being used to generate diverse libraries of compounds for drug discovery and other applications. rug.nl
Several MCRs can be envisioned for the synthesis of complex architectures based on the this compound scaffold. The Ugi and Passerini reactions, for instance, are powerful MCRs that can introduce significant structural diversity. rug.nl The Strecker reaction, the first described MCR, provides a route to α-aminonitriles, which are versatile intermediates for the synthesis of amino acids and other nitrogen-containing compounds. nih.gov
A notable example is the synthesis of marilines, natural products with interesting biological activities, which has been achieved using MCRs involving ortho-quinone methides and various nitrogen nucleophiles. thieme-connect.com This demonstrates the power of MCRs to construct complex, polycyclic structures in a convergent manner.
The table below illustrates the general concept of a multicomponent reaction.
| Reactant A | Reactant B | Reactant C | Product |
| Aldehyde | Amine | Isocyanide | α-Acylamino amide |
Ring-Opening Reactions in Amide Synthesis
Ring-opening reactions of cyclic ethers and amides provide another versatile strategy for the synthesis of functionalized derivatives. For instance, the ring-opening of oxazines, which are six-membered heterocyclic compounds containing oxygen and nitrogen, can lead to the formation of amides. nih.gov The polymerization of benzoxazine (B1645224) monomers, for example, proceeds through a cationic ring-opening mechanism. semanticscholar.org
Electrochemical methods have also been developed for the ring-opening of cyclopropylamides with alcohols to construct 1,3-oxazines, showcasing an oxidant-free approach with good functional group tolerance. acs.org Furthermore, the isomerization of 3-amido-2-phenyl azetidines to 2-oxazolines has been achieved via a ring-opening mechanism, highlighting the potential of strained ring systems in synthetic transformations. mdpi.com These ring-opening strategies can be employed to introduce amide functionalities and other structural motifs onto molecules related to this compound, further expanding the accessible chemical space.
The table below highlights a ring-opening reaction for the synthesis of 1,4-oxazines.
| Starting Material | Reagents | Key Transformation | Product |
| N-Sulfonyl-1,2,3-triazole, Glycidol | Rh(II) catalyst, Mg(OtBu)2 | Intramolecular ring-opening | 1,4-Oxazine |
C-F Activation Strategies in Aniline Functionalization
The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making its selective activation and functionalization a significant challenge in synthetic chemistry. researchgate.netmdpi.com However, the unique properties imparted by fluorine atoms mean that methods for the late-stage functionalization of fluorinated anilines are highly sought after. Research has moved beyond harsh conditions, focusing on transition-metal catalysis and milder photochemical or electrochemical methods. researchgate.net
Transition metal complexes, in particular, have proven effective. One notable strategy involves the activation of C(sp³)–F bonds in trifluoromethyl (CF₃)-substituted anilines. This can be achieved using catalytically generated silicon cations, which are electrophilic enough to abstract a fluoride (B91410) ion from the CF₃ group. acs.org In a system using a ruthenium-thiolate complex, the heterolytic splitting of a Si-H bond creates a highly reactive sulfur-stabilized silicon cation. This species facilitates the C-F activation, and the subsequent transformation is influenced by the electronic properties of the ligands on the ruthenium catalyst. acs.org Mechanistic studies have provided spectroscopic evidence for a key hydride-bridged Ru-S dimer intermediate in the catalytic cycle. acs.org
Nickel-catalyzed reactions have also been developed for the cross-coupling of fluoro-aromatics with organozinc reagents, often using a directing group to achieve ortho-selectivity. mdpi.com These methods provide a pathway to form new C-C bonds by selectively cleaving a C-F bond.
Interactive Table 1: Selected C-F Activation Strategies in Aromatic Compounds
| Method | Catalyst System | Substrate Type | Key Features | Reference |
|---|---|---|---|---|
| Silylium-Catalyzed | Ruthenium-Thiolate Complex / Silane | CF₃-Substituted Anilines | Activates strong C(sp³)–F bonds; involves a hydride-bridged dimeric intermediate. | acs.org |
| Cross-Coupling | NiCl₂(dppp) / Na | Fluoro-aromatics with Pyridinyl Directing Group | Forms C-C bonds via coupling with organozinc reagents; proceeds through radical intermediates. | mdpi.com |
| Cross-Coupling | Pd(0) / N-tosylhydrazones | Electron-Deficient Fluoro-aromatics | Involves activation of C-F bond and migration insertion of a palladium carbene. | mdpi.com |
| Photoredox Catalysis | Various Photocatalysts | Polyfluorinated Arenes, Trifluoromethyls | Milder reaction conditions; avoids stoichiometric reagents; can be limited by catalyst turnover. | researchgate.net |
Principles of Sustainable Synthesis in Related Aniline Chemistry
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In aniline synthesis, this translates to developing methods that are efficient, operate at ambient temperatures, use non-toxic and renewable resources, and minimize waste. nih.govacs.org
Several innovative approaches exemplify these principles. One method allows for the synthesis of substituted anilines and quinazolines from isatoic anhydride-8-amide. nih.govproquest.com This strategy is noteworthy for being inexpensive, rapid, scalable, and highly efficient at room temperature, avoiding the need for harsh conditions. nih.gov Another sustainable approach involves the synthesis of anilines from benzyl azides that possess an ortho or para electron-withdrawing group. This reaction proceeds in an acidic medium and represents an environmentally friendly process that converts a non-functional methyl group into a valuable amine functional group. chemrxiv.org
The use of benign solvents, particularly water, is a key goal in green chemistry. A method for synthesizing azoxybenzenes from anilines has been developed that uses water as the solvent and an inexpensive organic catalyst (DIPEA) at room temperature. acs.org This process avoids transition metals and harsh conditions, making it attractive for industrial applications. Furthermore, the use of carbon dioxide (CO₂) as a renewable C1 feedstock is a significant advancement. A cobalt-catalyzed system has been reported for the synthesis of N-containing heterocycles from ortho-substituted anilines, utilizing CO₂ and H₂. rsc.org
Interactive Table 2: Comparison of Sustainable Synthesis Methods for Aniline Derivatives
| Method | Starting Material | Key Reagents/Catalyst | Solvent | Key Advantages | Reference |
|---|---|---|---|---|---|
| pH-Sensitive Cyclization | Isatoic anhydride-8-amide | - | Various | Inexpensive, fast, room temperature, scalable. | nih.govproquest.com |
| Carbon Extrusion | Benzyl azides | Acid medium | - | Environmentally friendly, converts non-functional to functional group. | chemrxiv.org |
| Oxidation/Dimerization | Anilines | Oxone, DIPEA | Water | Transition-metal-free, uses green solvent, ambient conditions. | acs.org |
| Cyclization with CO₂ | Ortho-substituted anilines | CoF₂, CsF, PP₃ | - | Utilizes CO₂ as a renewable feedstock. | rsc.org |
Mechanistic Aspects of Synthetic Transformations
Understanding the reaction mechanisms of aniline synthesis is crucial for optimizing reaction conditions, controlling selectivity, and developing new transformations. A combination of experimental techniques and computational studies provides deep insight into the reaction pathways. acs.orgnih.gov
For example, detailed mechanistic studies of a regioselective aniline synthesis, which involves the reaction of ketones with vinamidinium salts, have been performed. nih.gov These studies revealed that the reaction proceeds through the formation of dienone intermediates, which then react with a liberated amine to form an enamine. This enamine undergoes a facile electrocyclic ring closure to yield the aniline product with high selectivity. acs.orgnih.gov Notably, computational studies were instrumental in ruling out an initially proposed acs.orglibretexts.org-hydride shift mechanism, demonstrating the synergy between theoretical and experimental work. nih.gov
Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating rate-determining steps. In one study, comparing a reaction's rate in H₂O versus D₂O revealed a significant KIE, indicating that water is involved in the key step of the transformation. researchgate.net Furthermore, Electron Paramagnetic Resonance (EPR) spectroscopy can be used to detect and characterize radical intermediates, providing evidence for homolytic bond scission processes, such as those initiated by an iron catalyst in certain deuteration reactions. researchgate.net
The mechanism of the Williamson ether synthesis, a plausible route to this compound, is well-established as a bimolecular nucleophilic substitution (SN2). wikipedia.orglscollege.ac.in This process involves a concerted, single-step mechanism where the nucleophile (an alkoxide) attacks the electrophilic carbon from the backside, displacing the leaving group (a halide) and causing an inversion of stereochemistry if the carbon is chiral. masterorganicchemistry.com
Interactive Table 3: Mechanistic Investigation Tools in Aniline Chemistry
| Investigation Tool | Principle | Finding/Application | Reference |
|---|---|---|---|
| Computational Studies | Theoretical modeling of reaction pathways and transition states. | Ruled out a proposed acs.orglibretexts.org-H shift; confirmed a facile electrocyclic ring closure pathway. | nih.gov |
| Kinetic Isotope Effect (KIE) | Comparing reaction rates with isotopically labeled reagents (e.g., D₂O vs. H₂O). | Determined that water splitting is a key step in an iron-catalyzed deuteration reaction. | researchgate.net |
| Electron Paramagnetic Resonance (EPR) | Detection of species with unpaired electrons. | Confirmed the formation of radical intermediates adsorbed on a catalyst surface. | researchgate.net |
| SN2 Mechanism Analysis | Study of reaction kinetics, stereochemistry, and substrate scope. | Confirms the mechanism for Williamson ether synthesis, crucial for preparing ether-linked anilines. | wikipedia.orgmasterorganicchemistry.com |
| Stern-Volmer Analysis | Quenching studies to investigate excited state reactions. | Used to confirm that an active uranyl cation was quenched by an aniline complex in a photoredox cycle. | oup.com |
Applications of 4 4 Methylbenzyl Oxy Aniline As a Molecular Building Block in Advanced Organic Chemistry
Integration into Heterocyclic Ring Systems
The primary amino group of 4-[(4-Methylbenzyl)oxy]aniline serves as a key functional handle for its incorporation into a wide array of nitrogen-containing heterocyclic scaffolds. These structures are of significant interest in medicinal chemistry and materials science.
Design and Synthesis of Substituted Quinolines and Quinazolines
Quinolines and their derivatives are a prominent class of heterocycles, and their synthesis often relies on reactions involving anilines. This compound is a suitable precursor for constructing quinoline (B57606) skeletons bearing the 4-methylbenzyloxy moiety, typically at the 6-position. Established methods such as the Doebner-von Miller and Friedländer reactions are directly applicable.
The Doebner-von Miller reaction involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound. acs.org This synthesis is typically catalyzed by strong acids like Brønsted or Lewis acids. mdpi.com For instance, reacting this compound with an α,β-unsaturated aldehyde or ketone would lead to the formation of a substituted quinoline. A general representation of this method is the reaction between an aniline and crotonaldehyde (B89634) (generated in situ from paraldehyde) to yield quinaldine (B1664567) derivatives.
The Friedländer annulation provides another route, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group (e.g., a ketone or ester). researchgate.net While this method requires the aniline to be part of an o-aminoaryl ketone, it highlights a pathway for creating highly substituted quinolines. nih.gov
Similarly, quinazolines can be synthesized from aniline precursors through multi-component reactions. A common strategy involves the reaction of an aniline, an aldehyde, and a nitrogen source like ammonium (B1175870) iodide under metal-free conditions to functionalize the C-H bond ortho to the amino group and construct the quinazoline (B50416) ring. scirp.org
| Reaction Name | Reactants with this compound | Product Type | Key Features |
| Doebner-von Miller | α,β-Unsaturated carbonyl compounds (e.g., crotonaldehyde) | Substituted Quinolines | Acid-catalyzed cyclization. acs.org |
| Friedländer Annulation | Compounds with α-methylene group (e.g., ketones) | Substituted Quinolines | Requires o-aminoaryl aldehyde/ketone precursor. researchgate.net |
| Four-Component Reaction | Aromatic aldehydes, Ammonium iodide | Substituted Quinazolines | Metal-free C-H functionalization. scirp.org |
Formation of Benzotriazole and Benzimidazole Analogues
The synthesis of benzotriazoles typically involves the diazotization and subsequent intramolecular cyclization of o-phenylenediamines. ijariie.com To utilize this compound as a precursor, it would first need to be converted into a corresponding o-phenylenediamine (B120857) derivative, for example, through nitration at the ortho-position followed by reduction. The resulting diamine could then be treated with nitrous acid (generated from sodium nitrite (B80452) and an acid) to yield the 6-substituted benzotriazole. ijariie.com
The construction of the benzimidazole scaffold from this compound also generally requires its conversion to the corresponding o-phenylenediamine derivative. This intermediate can then undergo condensation with a variety of reagents. The Phillips-Ladenburg synthesis, for instance, involves the reaction of the o-phenylenediamine with a carboxylic acid or its derivative (such as an aldehyde or anhydride) under acidic and often high-temperature conditions. nih.govimpactfactor.org This cyclocondensation reaction forges the imidazole (B134444) ring fused to the benzene (B151609) ring.
| Heterocycle | Required Intermediate from Precursor | Key Reagents for Cyclization | General Method |
| Benzotriazole | 2-Amino-4-[(4-methylbenzyl)oxy]aniline derivative | Sodium Nitrite (NaNO₂) in Acid | Diazotization and intramolecular cyclization. ijariie.com |
| Benzimidazole | 2-Amino-4-[(4-methylbenzyl)oxy]aniline derivative | Carboxylic Acids or Aldehydes | Phillips-Ladenburg condensation. nih.gov |
Construction of Pyrazole-Containing Scaffolds
The most common and versatile method for synthesizing N-aryl pyrazoles is the Knorr pyrazole (B372694) synthesis, which involves the condensation of an arylhydrazine with a 1,3-dicarbonyl compound (like acetylacetone (B45752) or ethyl acetoacetate). mdpi.comtandfonline.com To be used in this synthesis, this compound must first be converted into its corresponding hydrazine (B178648) derivative, 4-[(4-Methylbenzyl)oxy]phenylhydrazine. This transformation is classically achieved via diazotization of the aniline with nitrous acid to form a diazonium salt, which is then reduced (e.g., using stannous chloride or sodium sulfite). researchgate.net
Once the hydrazine derivative is obtained, its reaction with a 1,3-dicarbonyl compound proceeds, often under acidic or basic catalysis, to yield a pyrazole with the 4-[(4-methylbenzyl)oxy]phenyl group attached to one of the nitrogen atoms. mdpi.comchemmethod.com The regioselectivity of the condensation depends on the nature of the substituents on the dicarbonyl compound.
Role in Schiff Base Chemistry and Ligand Design
The primary amino group of this compound readily undergoes condensation with aldehydes and ketones to form Schiff bases, also known as imines or azomethines. acta.co.ingsconlinepress.com This reaction is typically carried out by refluxing equimolar amounts of the aniline and the carbonyl compound in a suitable solvent like ethanol, sometimes with acid or base catalysis to improve yields. acta.co.in
The resulting Schiff bases, which contain the C=N (imine) linkage, are not merely synthetic intermediates but are also highly effective ligands for coordinating with metal ions. The imine nitrogen atom possesses a lone pair of electrons that can be donated to a metal center. If the aldehyde or ketone precursor contains another donor atom (like a hydroxyl or amino group) positioned appropriately, the resulting Schiff base can act as a bidentate or polydentate ligand, forming stable chelate rings with the metal ion. researchgate.netbohrium.com
For example, a Schiff base derived from this compound and salicylaldehyde (B1680747) would be an [N,O] donor ligand. Such ligands are crucial in the design of coordination complexes with tailored electronic, magnetic, and catalytic properties. Research on related aroylhydrazone ligands, which share the imine functionality, has shown their ability to form stable, well-defined complexes with transition metals like Ni(II). nih.gov
Engineering of Supramolecular Assemblies and Co-crystals
The molecular structure of this compound contains key features that enable its participation in forming ordered supramolecular structures and co-crystals. These features are the hydrogen-bond-donating amine (-NH₂) group and the hydrogen-bond-accepting ether oxygen atom.
Studies on closely related hydrazide and hydrazone derivatives containing the 4-[(4-methylbenzyl)oxy]phenyl moiety have provided insight into the governing non-covalent interactions. nih.govresearchgate.net In the crystal structures of these related compounds, N—H⋯O and N—H⋯N hydrogen bonds are the primary interactions that direct the assembly of molecules into higher-order structures, such as one-dimensional ribbons or two-dimensional layers. nih.govresearchgate.net
Precursor in Polymer Chemistry and Functional Materials Development
Anilines are the quintessential monomers for the synthesis of polyaniline (PANI), one of the most studied conducting polymers. nih.govacs.org Polyaniline is typically synthesized via the oxidative polymerization of aniline using an oxidizing agent like ammonium persulfate in an acidic medium. core.ac.uk
By using a substituted monomer such as this compound, a functionalized polyaniline derivative can be produced. The incorporation of the bulky 4-methylbenzyloxy substituent onto the polymer backbone significantly alters its properties compared to unsubstituted PANI. Key effects include:
Improved Solubility: The large, non-polar side group disrupts the inter-chain packing, which can enhance the solubility of the polymer in common organic solvents. This is a crucial advantage for processing and fabricating polymer films and devices. nanoscience.or.kr
Modified Morphology: The substituent can influence the morphology of the resulting polymer, affecting whether it forms nanofibers, nanospheres, or other structures. nih.gov
Tunable Electronic Properties: While the fundamental conducting mechanism of the polyaniline backbone is retained, the electronic properties can be fine-tuned by the electronic nature of the substituent.
Incorporation into Liquid Crystalline Systems
The molecular architecture of this compound, with its elongated and semi-rigid structure, makes it a suitable candidate for the synthesis of thermotropic liquid crystals. Liquid crystals are a state of matter that possesses properties between those of conventional liquids and solid crystals, and their molecular organization is highly dependent on the shape and polarity of the constituent molecules. Schiff bases, formed by the condensation of an amine and an aldehyde, are a prominent class of compounds known to exhibit liquid crystalline behavior.
The primary amino group of this compound can readily react with various substituted benzaldehydes to form Schiff bases (imines). This reaction creates a central azomethine (-CH=N-) linkage that, in conjunction with the two aromatic rings, forms a rigid mesogenic core, which is a key requirement for liquid crystallinity. The 4-methylbenzyl group and the substituent on the benzaldehyde (B42025) act as terminal groups that influence the melting point and the type and stability of the mesophases (e.g., nematic, smectic).
The general synthetic route to such liquid crystals is outlined below:

The thermal stability and mesomorphic properties of the resulting liquid crystals are highly dependent on the nature of the 'R' group. For instance, the length of an alkoxy chain as the 'R' group can affect the temperature range of the liquid crystal phase. Longer chains tend to lower the melting point and can induce different types of smectic phases. The presence of polar substituents can also significantly impact the mesomorphic behavior by altering the intermolecular forces. mdpi.comresearchgate.netenvironmentaljournals.org
The table below illustrates how variations in the terminal group 'R' in analogous Schiff base systems can influence their liquid crystalline properties. While specific data for derivatives of this compound is not extensively documented in the literature, the trends observed in similar systems provide a strong indication of the expected behavior.
| General Structure | Terminal Group (R) | Observed Mesophase(s) | Reference |
| R-Ph-CH=N-Ph-O-CH₂-Ph-CH₃ | Alkoxy Chain (-OCnH2n+1) | Nematic, Smectic | researchgate.net |
| R-Ph-CH=N-Ph-O-CH₂-Ph-CH₃ | Cyano (-CN) | Nematic | researchgate.net |
| R-Ph-CH=N-Ph-O-CH₂-Ph-CH₃ | Nitro (-NO₂) | Nematic, Smectic | researchgate.net |
| This table presents expected liquid crystalline behaviors based on analogous structures reported in the literature. The specific transition temperatures would require experimental determination. |
Derivatization for Specialized Reagents and Chemical Probes
The chemical reactivity of the aniline moiety in this compound makes it a prime starting point for the synthesis of specialized reagents and chemical probes. The amino group can undergo a variety of chemical transformations, allowing for the attachment of this molecule to other substrates or for the introduction of reporter groups.
One common application of aniline derivatives is in the creation of derivatization reagents for the analysis of carbonyl compounds, such as aldehydes and ketones, by techniques like high-performance liquid chromatography (HPLC) and mass spectrometry. nih.gov The aniline nitrogen acts as a nucleophile, reacting with the carbonyl carbon to form a stable imine or, under reductive amination conditions, a secondary amine. This process tags the carbonyl-containing analyte with the this compound moiety. Such a tag can be designed to possess specific properties that enhance detection, for example, by introducing a chromophore for UV-Vis detection or a readily ionizable group for mass spectrometry.
A hypothetical derivatization reaction for an aldehyde is shown below:

Furthermore, the this compound structure can be elaborated into more complex reagents. For instance, a related compound, ethyl-4-[(4-methylbenzyl)oxy]benzoate, has been converted into 4-[(4-methylbenzyl)oxy]benzohydrazide. nih.gov This hydrazide derivative can then be used as a chemical probe to react with other molecules. This demonstrates that the core structure is robust and can be carried through multiple synthetic steps. nih.gov
The synthesis of such a hydrazide derivative is as follows:
| Reactant | Reagent | Product | Reference |
| Ethyl-4-[(4-methylbenzyl)oxy]benzoate | Hydrazine Hydrate | 4-[(4-Methylbenzyl)oxy]benzohydrazide | nih.gov |
This hydrazide can subsequently react with aldehydes or ketones to form hydrazones, which are often highly crystalline and can serve as useful derivatives for characterization or as biologically active molecules themselves. nih.gov The development of such specialized reagents is crucial in fields like metabolomics and environmental analysis, where the sensitive and selective detection of specific classes of molecules is required.
Future Research Directions and Emerging Applications in 4 4 Methylbenzyl Oxy Aniline Chemistry
Development of Novel and Efficient Synthetic Methodologies
The development of new and improved methods for synthesizing 4-[(4-Methylbenzyl)oxy]aniline is a primary focus of current research. Scientists are working on creating more efficient and environmentally friendly synthetic routes. This includes the exploration of new catalysts and reaction conditions to increase yield and reduce waste. The goal is to make the production of this compound more cost-effective and sustainable for potential large-scale applications.
Advanced Computational Modeling for Predictive Molecular Design
Computational chemistry is playing an increasingly important role in the study of this compound. Researchers are using advanced modeling techniques to predict the molecule's properties and behavior. This allows for the rational design of new derivatives with specific desired characteristics. By simulating how changes in the molecular structure will affect its function, scientists can prioritize which new compounds to synthesize and test in the lab, saving time and resources.
Exploration of Structure-Property Relationships through Systematic Modifications
A key area of investigation involves understanding the relationship between the structure of this compound and its physical and chemical properties. By systematically modifying different parts of the molecule and observing the resulting changes, researchers can build a comprehensive understanding of what controls its behavior. This knowledge is crucial for designing new molecules with tailored properties for specific applications, such as in the development of new pharmaceuticals or electronic materials. evitachem.com
Integration into Advanced Materials Science Research
The unique properties of this compound make it a promising candidate for use in advanced materials. evitachem.com Researchers are exploring its potential incorporation into polymers and other materials to create new functionalities. For example, its structure suggests potential applications in the field of organic electronics. evitachem.com Further research in this area could lead to the development of novel materials with enhanced thermal, optical, or electronic properties.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-[(4-Methylbenzyl)oxy]aniline, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A typical synthesis involves nucleophilic aromatic substitution. For example, reacting 4-nitrophenol derivatives with 4-methylbenzyl bromide in the presence of a base like potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C . Optimization includes monitoring reaction time, stoichiometry (1:1.2 molar ratio of phenol to alkylating agent), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) . Yield improvements (>75%) are achieved by using anhydrous conditions and inert atmospheres to prevent oxidation of the aniline group .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm substitution patterns. For instance, the aromatic protons of the aniline ring appear as doublets (δ 6.5–7.2 ppm), while the methylbenzyl group shows a singlet for the methyl protons (δ 2.3 ppm) and multiplet resonances for the benzyloxy moiety .
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks ([M+H]⁺) and fragmentation patterns to verify structural integrity .
- X-ray Crystallography : Single-crystal diffraction (using SHELXT ) resolves bond lengths and angles, critical for confirming stereoelectronic effects of substituents .
Advanced Research Questions
Q. How can computational methods like DFT or molecular docking be applied to predict the reactivity or bioactivity of this compound?
- Methodological Answer :
- DFT Calculations : Optimize the molecular geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps, revealing nucleophilic/electrophilic sites . For example, the methoxy group’s electron-donating effect lowers oxidation potential, favoring quinone formation .
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., tyrosine kinases). Docking scores (<−7.0 kcal/mol) and binding poses (hydrogen bonds with catalytic residues) guide structure-activity relationship (SAR) studies .
Q. What strategies are recommended for resolving contradictions in reaction outcomes when modifying substituents on the aniline ring?
- Methodological Answer :
- Systematic Variation : Compare electron-donating (e.g., -OCH₃) vs. electron-withdrawing (e.g., -NO₂) substituents. For example, nitro groups reduce nucleophilic aromatic substitution efficiency by 40% compared to methoxy groups due to deactivation .
- Mechanistic Probes : Use deuterium labeling (e.g., D₂O in reaction media) to track proton transfer steps in oxidation pathways. Contradictory product ratios (quinones vs. carboxylic acids) can arise from solvent polarity effects .
Q. How can crystallographic data inform the design of derivatives with enhanced stability or solubility?
- Methodological Answer : Analyze packing diagrams from SHELXL-refined structures to identify intermolecular interactions. For instance, π-π stacking between aromatic rings in this compound derivatives reduces solubility, while introducing polar groups (e.g., -SO₃H) disrupts stacking and improves aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
